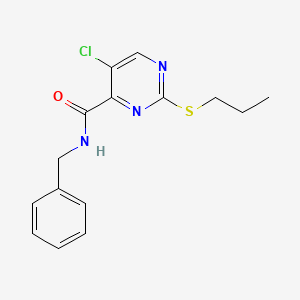
N-benzyl-5-chloro-2-(propylthio)-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to "N-benzyl-5-chloro-2-(propylthio)-4-pyrimidinecarboxamide," often involves reactions with substituted benzyl chlorides and chloroacetic acid to produce novel derivatives. These processes are characterized by NMR spectral data and elemental analysis, demonstrating the formation of compounds with specific substituent configurations affecting their antimicrobial activity (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives, including those similar to the compound , reveal planar configurations stabilized by intramolecular hydrogen bonds. This near-planarity is significant, as it influences the molecule's interactions and stability, with certain forms exhibiting unique polymorphic characteristics (Mazurek et al., 1996).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and cyclizations, to form complex structures. These reactions enable the introduction of diverse functional groups, enriching the chemical properties of the compounds for potential applications in drug discovery and development (Yang et al., 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts. For instance, specific pyrimidine derivatives have been identified with significant solubility and thermal stability, indicating their potential utility in high-performance applications (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, of pyrimidine derivatives can be tailored through molecular modifications. These alterations can enhance the compound's activity against a range of targets, such as microorganisms, indicating its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
特性
IUPAC Name |
N-benzyl-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-2-8-21-15-18-10-12(16)13(19-15)14(20)17-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOUNXUTOEVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
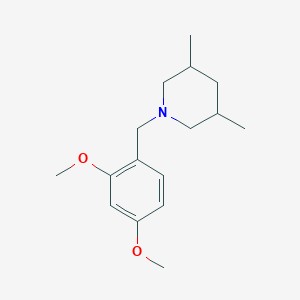
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
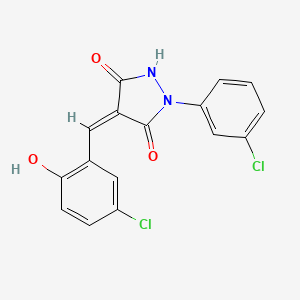
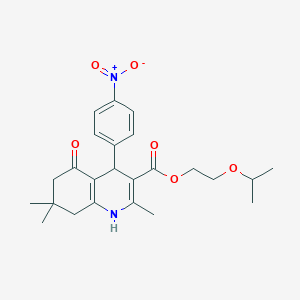
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
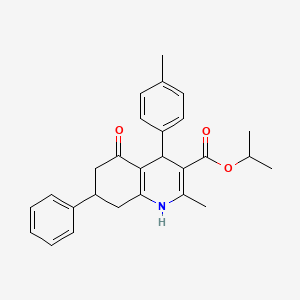
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)

![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)